(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a bromophenyl group, and a pyrido[1,2-a]benzimidazole core, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of (2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the pyrazole and pyrido[1,2-a]benzimidazole intermediates. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve continuous-flow synthesis techniques to optimize the reaction parameters and scale up the production efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrido[1,2-a]benzimidazole moieties play a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Benzylamine: An organic compound used as a precursor in the synthesis of pharmaceuticals.
Polycyclic Aromatic Compounds: Used in the construction of metal sandwich systems.
Compared to these compounds, (2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN5O3/c1-12-15(10-16-21(30)27-29(23(16)32)14-8-6-13(24)7-9-14)22(31)28-19-5-3-2-4-18(19)26-20(28)17(12)11-25/h2-10,32H,1H3,(H,27,30)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFVVYBPNDNFN-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CC4=C(N(NC4=O)C5=CC=C(C=C5)Br)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\C4=C(N(NC4=O)C5=CC=C(C=C5)Br)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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